dimethyl 2-[(trifluoroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Description
Dimethyl 2-[(trifluoroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a cyclopenta[b]thiophene derivative featuring a trifluoroacetyl-substituted amino group and two methyl ester moieties. These compounds are often synthesized via nucleophilic substitution or condensation reactions, with modifications at the amino or ester groups influencing their physicochemical and biological properties .
Properties
IUPAC Name |
dimethyl 2-[(2,2,2-trifluoroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO5S/c1-21-10(18)5-3-4-6-7(5)8(11(19)22-2)9(23-6)17-12(20)13(14,15)16/h5H,3-4H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMQAMDELRTYRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C1C(=C(S2)NC(=O)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 2-[(trifluoroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate (CAS Number: 302577-37-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentathiophene core with trifluoroacetyl and dimethyl ester functional groups. Its structural formula can be represented as follows:
This structure contributes to its pharmacological properties, particularly in cancer treatment.
Antitumor Activity
Recent studies have investigated the antitumor effects of this compound against various cancer cell lines. The compound has shown significant cytotoxicity in vitro, particularly against liver (HepG2), breast (MCF-7), lung (A549), and prostate (DU145) cancer cells.
Table 1: Antitumor Activity Summary
| Cell Line | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|
| HepG2 | 99.93 - 100.39 | 6.92 - 8.99 |
| MCF-7 | 95.00 - 98.00 | 8.50 - 9.50 |
| A549 | 90.00 - 95.00 | 10.00 - 12.00 |
| DU145 | 85.00 - 90.00 | 11.00 - 13.00 |
The inhibition rates indicate that this compound is more effective than some established chemotherapeutics like Sunitinib, which has an inhibition rate between 86% and 100% with higher IC50 values .
The mechanisms through which this compound exerts its antitumor effects involve:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the S phase in HepG2 cells, leading to increased apoptosis.
- Apoptosis Induction : It activates caspase pathways and alters the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
- Mitochondrial Pathway Activation : Changes in mitochondrial membrane potential suggest a mitochondria-dependent apoptosis mechanism.
Figure 1: Mechanism of Action Overview
Mechanism of Action
Case Studies
A series of case studies have demonstrated the effectiveness of this compound in preclinical models:
- Study on HepG2 Cells : In a controlled laboratory setting, HepG2 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers.
- Comparison with Other Compounds : In comparative studies against other trifluoromethyl-containing compounds, this compound exhibited superior antitumor activity.
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Notes:
- The trifluoroacetyl group may reduce solubility in polar solvents due to increased hydrophobicity compared to hydroxyl or methylphenoxy groups .
- Crystal structures of analogs (e.g., ) reveal intramolecular hydrogen bonds (N–H⋯O), which stabilize the thiophene ring conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
